molecular formula C16H12ClN3O2S B11529630 {[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B11529630
M. Wt: 345.8 g/mol
InChI Key: IQLKTILSOWLTFX-UHFFFAOYSA-N
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Description

2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer properties . The presence of the triazole ring in its structure contributes to its diverse pharmacological activities.

Preparation Methods

The synthesis of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available reagents such as 2-chlorobenzaldehyde, phenylhydrazine, and thioglycolic acid.

    Formation of Triazole Ring: The initial step involves the formation of the triazole ring by reacting 2-chlorobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst.

    Introduction of Sulfanyl Group: The resulting triazole intermediate is then reacted with thioglycolic acid to introduce the sulfanyl group, forming the desired compound.

    Purification: The final product is purified using techniques such as flash chromatography and characterized by spectral and elemental analysis.

Chemical Reactions Analysis

2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the sulfanyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications, including :

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities.

    Biology: It is studied for its antimicrobial and antitubercular properties, making it a potential candidate for the development of new antibiotics.

    Medicine: The compound’s anti-inflammatory and anticancer activities are of interest in the development of new therapeutic agents for treating inflammatory diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with various molecular targets and pathways . The triazole ring in its structure allows it to bind to specific enzymes and receptors, inhibiting their activity. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. Additionally, its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can be compared with other similar compounds, such as :

    1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: This compound exhibits similar anti-inflammatory activity but lacks the carboxyl group, reducing the possibility of gastric irritation.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has antimicrobial and antiviral activities, similar to the triazole derivative, but with a different core structure.

    2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound is used for its antimicrobial properties and has a different mechanism of action compared to the triazole derivative.

Properties

Molecular Formula

C16H12ClN3O2S

Molecular Weight

345.8 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C16H12ClN3O2S/c17-13-9-5-4-8-12(13)15-18-19-16(23-10-14(21)22)20(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,22)

InChI Key

IQLKTILSOWLTFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=C3Cl

Origin of Product

United States

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